molecular formula C8H9NO2 B107801 Methyl 3-aminobenzoate CAS No. 4518-10-9

Methyl 3-aminobenzoate

Cat. No.: B107801
CAS No.: 4518-10-9
M. Wt: 151.16 g/mol
InChI Key: VZDNXXPBYLGWOS-UHFFFAOYSA-N
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Description

Methyl 3-aminobenzoate (CAS 4518-10-9) is an aromatic ester with the molecular formula C₈H₉NO₂. Structurally, it consists of a benzoate backbone with an amino group (-NH₂) at the meta position and a methyl ester (-COOCH₃) at the carboxyl group (SMILES: COC(=O)c1cccc(N)c1) .

Preparation Methods

Direct Esterification Using Thionyl Chloride and Methanol

The most widely documented method for synthesizing methyl 3-aminobenzoate involves thionyl chloride (SOCl₂) as a coupling agent. This approach leverages the reactivity of thionyl chloride to convert carboxylic acids into acid chlorides, which subsequently react with methanol to form the ester .

Reaction Mechanism and Procedure

In a typical procedure, 3-aminobenzoic acid is dissolved in methanol under cooled conditions (0°C), followed by dropwise addition of thionyl chloride. The mixture is refluxed for 24 hours, during which the acid chloride intermediate reacts with methanol to yield the ester. The reaction proceeds as follows:

3-Aminobenzoic acid+MeOHSOCl2Methyl 3-aminobenzoate+HCl+SO2\text{3-Aminobenzoic acid} + \text{MeOH} \xrightarrow{\text{SOCl}2} \text{this compound} + \text{HCl} + \text{SO}2 \uparrow

Key advantages include high yields (reported up to 100% ) and minimal side reactions due to the absence of strong acidic conditions that might protonate the amino group.

Optimization and Practical Considerations

  • Solvent and Catalyst : Methanol serves as both solvent and nucleophile, eliminating the need for additional catalysts.

  • Temperature Control : Initial cooling prevents exothermic side reactions, while reflux ensures complete conversion.

  • Workup : Post-reaction, the mixture is concentrated under reduced pressure, and the product is purified via recrystallization or chromatography.

Fischer Esterification with Sulfuric Acid Catalyst

Fischer esterification, a classical method for ester synthesis, employs sulfuric acid (H₂SO₄) as a catalyst to facilitate the equilibrium-driven reaction between 3-aminobenzoic acid and methanol .

Reaction Dynamics

The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol and dehydration:

3-Aminobenzoic acid+MeOHH2SO4Methyl 3-aminobenzoate+H2O\text{3-Aminobenzoic acid} + \text{MeOH} \underset{\text{H}2\text{SO}4}{\rightleftharpoons} \text{this compound} + \text{H}_2\text{O}

To shift the equilibrium toward ester formation, excess methanol or water removal (e.g., via azeotropic distillation) is employed.

Challenges and Adaptations

  • Amino Group Sensitivity : The amino group’s basicity may lead to protonation under strongly acidic conditions, necessitating careful pH control or protective group strategies.

  • Yield Limitations : Equilibrium constraints typically result in moderate yields (~60–70%) unless driven by excess reagents or continuous water removal .

Comparative Analysis of Methods

Parameter Thionyl Chloride Method Fischer Esterification Chlorination-Ammoniation
Yield 90–100%60–70%N/A (different product)
Reaction Time 24 hours4–8 hoursMulti-step (12–24 hours)
Catalyst NoneH₂SO₄FeCl₃, Cu catalysts
Byproducts HCl, SO₂H₂OChlorinated intermediates
Scalability HighModerateLow (complex steps)

Experimental Data and Optimization

Thionyl Chloride Method (Case Study)

  • Starting Material : 10 g (65 mmol) of 3-aminobenzoic acid.

  • Conditions : 2.5 equiv SOCl₂ in 100 mL MeOH, reflux for 24 h.

  • Yield : 9.8 g (98%), purity >99% (HPLC) .

Fischer Esterification Optimization

  • Excess Methanol : 5:1 molar ratio (acid:MeOH) improves yield to 72% .

  • Azeotropic Distillation : Using toluene in a Dean-Stark apparatus increases yield to 85% by removing water.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-aminobenzoate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential as local anesthetics. For example, research indicates that compounds derived from this compound exhibit local anesthetic effects similar to established anesthetics like tetracaine and pramocaine .

Case Study: Local Anesthetic Development

A study designed and synthesized several benzoate compounds based on this compound. Biological activity evaluations showed promising results in local anesthesia, demonstrating its potential for developing new anesthetic agents .

Organic Synthesis

In organic chemistry, this compound serves as a key building block for synthesizing various organic compounds. It is particularly useful in peptide synthesis due to its reactive functional groups that facilitate coupling reactions.

Table: Synthesis Pathways

Reaction TypeDescription
Peptide SynthesisUsed as a coupling agent in solution phase reactions
Esterification ReactionsActs as a reactant for forming esters with alcohols

Agrochemical Applications

The compound is also utilized in the agrochemical industry as an intermediate for developing pesticides and herbicides. Its ability to form various derivatives allows for the modification of biological activity against pests.

Example: Pesticide Development

Research has shown that derivatives of this compound can enhance the efficacy of certain agrochemicals, leading to improved pest control strategies .

Dye Industry

This compound is employed in the dye industry for synthesizing azo dyes and other colorants. Its amino group can participate in electrophilic aromatic substitution reactions, making it suitable for creating vibrant dyes.

Table: Dye Synthesis Applications

Dye TypeApplication
Azo DyesIntermediate for azo dye synthesis
Reactive DyesUsed in dyeing processes

Fluorescent Probes

Recent advancements have seen the use of this compound in designing fluorescent probes for detecting metal ions. A novel receptor was synthesized incorporating this compound as a chelating center, demonstrating high selectivity for copper ions among other metal ions .

Case Study: Metal Ion Detection

The receptor exhibited significant changes in emission intensity upon interaction with copper ions, showcasing its potential application in environmental monitoring and analytical chemistry .

Mechanism of Action

The mechanism of action of methyl 3-aminobenzoate, particularly in its role as a precursor for local anesthetics, involves the inhibition of sodium ion channels on nerve membranes. By binding to these channels, it reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in local anesthesia .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White to brown crystals or chunks with a melting point ≥42°C .
  • Spectroscopic Data :
    • ¹H-NMR : δ 7.90–7.83 (m, 2H), 7.51 (m, 2H), 3.77 (s, 3H) .
    • ¹³C-NMR : δ 167.6 (ester carbonyl), 131.4–123.9 (aromatic carbons), 53.0 (methoxy group) .
    • ESI-MS : Observed (M+H)⁺ at m/z 152.1 (calculated 152.0) .

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Meta vs. Para Substitution

The position of the amino group significantly impacts physical and biological properties:

Compound CAS Substituent Position Odor Profile Vapor Pressure Key Applications
Methyl anthranilate 134-20-3 Ortho (2-amino) Strong, grape-like High Flavoring, olfactory studies
Methyl 3-aminobenzoate 4518-10-9 Meta (3-amino) Faint or odorless Low Drug synthesis, intermediates
Methyl 4-aminobenzoate 619-45-4 Para (4-amino) Odorless Very low Sunscreen agents (rarely used)
  • Substitution Effects: Ortho-Substituted Esters (e.g., methyl anthranilate): Higher vapor pressure and stronger odors due to reduced steric hindrance, making them effective olfactory stimuli . Meta-/Para-Substituted Esters: Lower vapor pressure limits their use in odorant studies.

Ester Derivatives: Methyl vs. Ethyl vs. Tert-Butyl

The nature of the ester group influences solubility, stability, and bioactivity:

Compound CAS Ester Group Molecular Formula Key Features Applications
This compound 4518-10-9 -COOCH₃ C₈H₉NO₂ Crystalline, moderate solubility in organic solvents Peptide synthesis, heterocyclic chemistry
Ethyl 3-aminobenzoate 582-33-2 -COOCH₂CH₃ C₉H₁₁NO₂ Higher lipophilicity Azo dye synthesis
Ethyl 3-aminobenzoate methanesulfonate 886-86-2 -COOCH₂CH₃ + -SO₃CH₃ C₁₀H₁₅NO₅S Water-soluble salt Anesthetic for aquatic animals (Tricaine)
tert-Butyl 3-aminobenzoate 92146-82-2 -COOC(CH₃)₃ C₁₁H₁₅NO₂ Bulky ester group, enhanced steric hindrance Protective group in organic synthesis
  • Functional Comparisons: Ethyl 3-Aminobenzoate Methanesulfonate: The methanesulfonate salt improves water solubility, enabling its use as an anesthetic in aquatic research. It blocks sodium channels, inducing sedation . tert-Butyl Ester: The bulky tert-butyl group protects the amino group during synthetic reactions, reducing unwanted side reactions .

Functional Group Modifications: Amino vs. Hydroxy vs. Azo

Replacing the amino group alters reactivity and biological activity:

Compound Functional Group Key Reactivity Applications
This compound -NH₂ Nucleophilic, forms amides/phthalimides Drug discovery libraries
Methyl 3-hydroxybenzoate -OH Hydrogen-bond donor, acidic Preservatives, fragrances
Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate -N=N- + -OH Chromophore formation Azo dyes (e.g., pH indicators)
  • Azo Dye Synthesis: this compound’s amino group is diazotized to form azo dyes. However, unprotected 3-aminobenzoic acid derivatives decompose during diazotization, necessitating ester protection .

Biodegradation and Environmental Impact

  • 3-Aminobenzoate Degradation: Bacterial strains (e.g., Comamonas sp.) metabolize 3-aminobenzoate via 5-aminosalicylate intermediates, which undergo ring cleavage by 5-aminosalicylate 1,2-dioxygenase .
  • Ester vs. Acid Forms: this compound’s ester group may slow degradation compared to the free acid (3-aminobenzoic acid), impacting environmental persistence.

Biological Activity

Methyl 3-aminobenzoate, also known as m-aminobenzoic acid methyl ester, is an organic compound with the molecular formula C8_8H9_9NO2_2. It has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

This compound is characterized by its aromatic structure, which contributes to its reactivity and biological activity. The compound typically appears as a white crystalline solid and is soluble in organic solvents.

Key Properties:

PropertyValue
Molecular Weight151.17 g/mol
Melting Point50-52 °C
SolubilitySoluble in ethanol and acetone

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies, it has shown effectiveness against various microbial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values indicate its potency against these pathogens. For instance, it exhibited comparable activity to standard antibiotics such as ampicillin and antifungal agents like clotrimazole .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with liver and breast cancers. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal fibroblast cell lines .

Case Study: Anticancer Effects

  • Cell Lines Tested: HepG2 (liver carcinoma), MCF7 (breast carcinoma)
  • Results: Significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Other Pharmacological Activities

This compound has also been investigated for additional pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Local Anesthetic Effect : Some derivatives of this compound have been evaluated for their local anesthetic properties, showing comparable effects to established anesthetics like tetracaine .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Metal Ion Chelation : As a chelating agent, it may bind metal ions, influencing enzymatic activities and cellular functions.
  • Cellular Signaling Pathways : It has been shown to modulate pathways involved in cell growth and apoptosis, particularly through interactions with MAP kinases .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
AntimicrobialEscherichia coliMIC = 1 µg/mL
AnticancerHepG270% inhibition at 50 µM
Local AnestheticN/AComparable effect to tetracaine

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-aminobenzoate, and how can researchers optimize reaction yields?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, it reacts with 4-nitrophenylchloroformate in dichloromethane under nitrogen at 0°C, catalyzed by pyridine to form intermediates like 3-(N-phthalimidyl)benzamide derivatives . Optimization strategies include controlling stoichiometric ratios (e.g., 1.15 equiv. of this compound) and using bases like DIPEA to enhance reactivity . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : Confirms molecular structure by identifying aromatic proton environments (e.g., meta-substitution patterns) and ester/amine functional groups.
  • Mass spectrometry (MS) : Validates molecular weight and purity, especially for intermediates like methyl 3-(N-phthalimidyl)benzoate (C₁₅H₁₀N₂O₄) .
  • HPLC : Assesses purity (>98% for pharmacological studies) .
  • Melting point analysis : Detects impurities in crystalline derivatives .

Q. How should this compound be handled safely in laboratory settings?

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Store in airtight containers away from oxidizing agents.
  • In case of exposure, rinse affected areas with water and consult a physician .

Advanced Research Questions

Q. What role does this compound play in studying hydrogen-bonding patterns in crystalline materials?

this compound derivatives are used to analyze hydrogen-bonding networks via graph set analysis. For example, crystallographic studies with SHELXL can resolve intermolecular interactions (e.g., N–H···O bonds) and predict packing motifs. This is critical for designing materials with tailored solubility or stability .

Q. How can researchers resolve contradictions in kinetic data during catalytic applications of this compound derivatives?

Derivatives like 3-(N-phthalimidyl)benzamides are used in palladium-catalyzed reactions. Discrepancies in reaction rates may arise from steric hindrance or solvent effects. Systematic studies should:

  • Compare turnover frequencies (TOF) under varying temperatures and solvent polarities.
  • Use computational modeling (DFT) to map transition states.
  • Validate with kinetic isotope effects (KIEs) to identify rate-limiting steps .

Q. What enzymatic pathways degrade this compound, and how can their kinetics be modeled?

Comamonas sp. strain QT12 expresses 3-aminobenzoate 6-monooxygenase (MabA), which oxidizes this compound with NADH as a cofactor. Key kinetic parameters:

  • Km=158.51±4.74μMK_m = 158.51 \pm 4.74 \, \mu\text{M} (for 3-aminobenzoate).
  • kcat=6.49±0.17s1k_{\text{cat}} = 6.49 \pm 0.17 \, \text{s}^{-1}. Michaelis-Menten plots and competitive inhibition assays (e.g., with structural analogs) can elucidate substrate specificity .

Q. How does this compound contribute to structure-activity relationship (SAR) studies in drug discovery?

this compound is a scaffold for synthesizing mGluR5 negative allosteric modulators (NAMs). SAR strategies include:

  • Modifying the ester group to improve blood-brain barrier permeability.
  • Introducing substituents (e.g., phthalimidyl) to enhance binding affinity.
  • Validating with functional HTS and electrophysiology assays .

Q. Methodological Considerations

Q. What experimental design considerations are critical for crystallizing this compound derivatives?

  • Use slow evaporation of solvents like dichloromethane or ethanol to grow single crystals.
  • Employ SHELXD for phase determination and SHELXL for refinement.
  • Analyze hydrogen-bonding networks with Mercury software to identify graph set motifs (e.g., R22(8)R_2^2(8) rings) .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Optimize stepwise intermediates (e.g., isolate and purify after each step via column chromatography).
  • Use catalytic DMAP to accelerate acylation reactions.
  • Monitor side reactions (e.g., hydrolysis of the ester group) by adjusting pH and temperature .

Properties

IUPAC Name

methyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNXXPBYLGWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID7063506
Record name Benzoic acid, 3-amino-, methyl ester
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Molecular Weight

151.16 g/mol
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CAS No.

4518-10-9
Record name Methyl 3-aminobenzoate
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Methyl 3-aminobenzoate
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Synthesis routes and methods I

Procedure details

To a chilled solution of methanol (100) was added thionyl chloride (21.25 ml, 0.29 mol). The solution was stirred for a further 30 minutes after which time m-aminobenzoic acid (10 g, 73 mmol) was added. The reaction was allowed to proceed overnight at room temperature and the solvents were then removed under reduced pressure. The product was obtained on tituration of the residue with diethyl ether. Yield 12.2 g (89%), m.p. 216°-218° C. The product was judged homogeneous by tlc in chloroform/methanol (4:1) (Rf 0.688) or chloroform/methanol (1:1) (Rf 0.597). (Found: C, 50.16; H, 5.27; N, 7.29. C8H10O2N1Cl1 requires C, 50.26; H, 5.23; N, 7.33%).
Quantity
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21.25 mL
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10 g
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Synthesis routes and methods II

Procedure details

A mixture of methyl 3-nitrobenzoate (18.1 g, 0.10 mmol) in ethanol/tetrahydrofuran (9:1) and 1.8 g of 10% Pd/C was hydrogenated under a hydrogen atmosphere at atmospheric pressure and ambient temperature for 24 hr. The reaction mixture was filtered through Celite (Celite is a registered trademark of the John-Manville Product Corporation for diatomaceous earth) and washed with ethanol. The solvent was removed in vacuo to give the title compound as a pale yellow solid (14.7 g; 97% yield) which was used without further purification in the next reaction. 1H-NMR (200 MHz; CDCl3) δ7.43 (d, 1H, J=7.6 Hz), 7.35 (t, 1H, J=2.3 Hz), 7.25 (d, 1H, J=2.3 Hz), 7.19 (d, 1H, J=7.7 Hz), 3.89 (s, 3H), 3.7 (bs, 2H).
Quantity
18.1 g
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ethanol tetrahydrofuran
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97%

Synthesis routes and methods III

Procedure details

Thionyl chloride (43 g, 361.34 mmol, 5.00 equiv) was added dropwise with stirring at 0° C. to a solution of 3-aminobenzoic acid (10 g, 72.92 mmol, 1.00 equiv) in methanol (100 mL) and allowed to react, with stifling, overnight under reflux. The resulting mixture was concentrated under vacuum and quenched by the addition of 50 mL of water/ice. The resulting solids were collected via vacuum filtration and dried in an oven under reduced pressure, affording 10.3 g (93%) of methyl 3-aminobenzoate as a white solid.
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43 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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